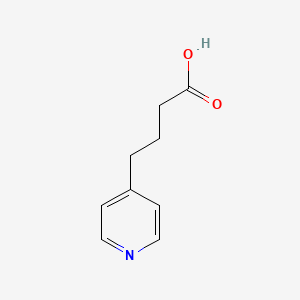
4-吡啶丁酸
描述
Synthesis Analysis
The synthesis of 4-Pyridinebutanoic acid involves multicomponent reactions, such as the Hantzsch reaction . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2- (1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as a catalyst .Molecular Structure Analysis
4-Pyridinebutanoic acid has a unique chemical structure with a pyridine ring and a butanoic acid side chain. The molecular formula of 4-Pyridinebutanoic acid is C9H11NO2 .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Pyridinebutanoic acid include a boiling point of 365.4±32.0 °C (Predicted), a density of 1.224±0.06 g/cm3 (Predicted), and a pKa of 3.62±0.10 (Predicted) .科学研究应用
Antioxidant Properties in Biochemistry and Pharmacology
Field:
Biochemistry and Pharmacology
Summary:
4-Pyridin-4-yl-butyric acid exhibits antioxidant properties, making it relevant in the field of biochemistry and pharmacology. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. By scavenging these harmful radicals, antioxidants contribute to overall health and disease prevention.
Methods of Application:
Researchers typically evaluate the antioxidant activity of 4-Pyridin-4-yl-butyric acid using in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These assays measure the ability of the compound to quench free radicals.
Results:
Studies have shown that 4-Pyridin-4-yl-butyric acid effectively scavenges free radicals, indicating its potential as an antioxidant. Quantitative data may include IC50 values (the concentration required to inhibit 50% of radical activity) and comparisons with standard antioxidants .
Neuroprotection in Neuroscience
Field:
Neuroscience
Summary:
Researchers investigate the neuroprotective effects of 4-Pyridin-4-yl-butyric acid. Neuroprotection aims to prevent or mitigate damage to neurons, which is relevant in conditions like neurodegenerative diseases and stroke.
Methods of Application:
In animal models or cell cultures, scientists administer 4-Pyridin-4-yl-butyric acid before inducing neuronal injury (e.g., ischemia, oxidative stress, or excitotoxicity). They assess neuronal survival, synaptic function, and biochemical markers related to neuroprotection.
Results:
Studies suggest that 4-Pyridin-4-yl-butyric acid may enhance neuronal survival, reduce inflammation, and modulate signaling pathways. Quantitative outcomes include neuronal viability percentages, cytokine levels, and expression of neuroprotective genes .
Anti-inflammatory Effects in Immunology
Field:
Immunology
Summary:
4-Pyridin-4-yl-butyric acid has potential anti-inflammatory properties. Inflammation plays a role in various diseases, including autoimmune conditions and chronic inflammation-related disorders.
Methods of Application:
Researchers use cell-based assays or animal models to evaluate the anti-inflammatory effects. They measure cytokine production (e.g., TNF-α, IL-6) and assess immune cell responses.
Results:
Studies indicate that 4-Pyridin-4-yl-butyric acid may suppress pro-inflammatory cytokines and modulate immune cell activation. Quantitative data include cytokine levels and histological assessments .
安全和危害
属性
IUPAC Name |
4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOZJKVMBWJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390202 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinebutanoic acid | |
CAS RN |
102878-73-9 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



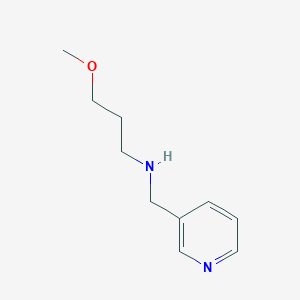
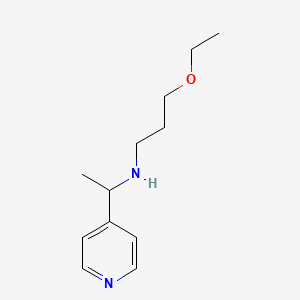
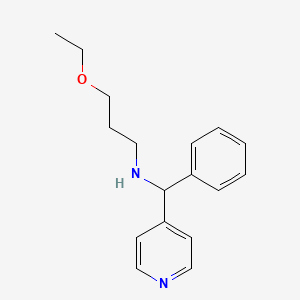
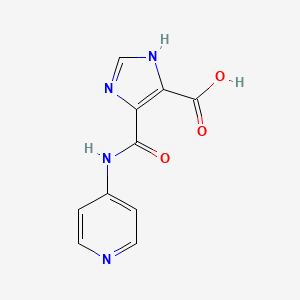
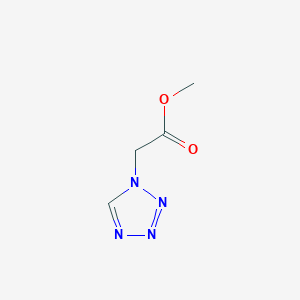
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
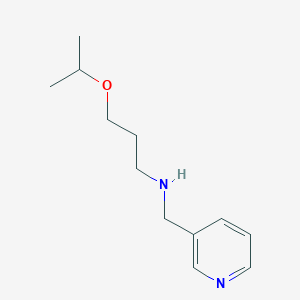

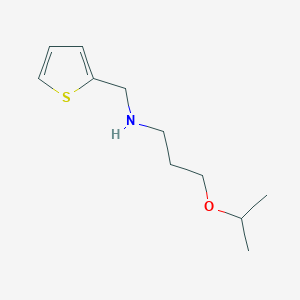

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)
